molecular formula C15H14BrN3O2 B2842556 6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797711-76-2

6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2842556
CAS No.: 1797711-76-2
M. Wt: 348.2
InChI Key: GNZIKBXOROAYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine ( 1797711-76-2) is a chemical compound with the molecular formula C15H14BrN3O2 and a molecular weight of 348.19 g/mol . This reagent features a pyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its relevance in anticancer research . The structure is further functionalized with a 2-bromo-5-methoxybenzoyl group, which may serve as a key synthetic handle for further derivatization via cross-coupling reactions. Pyrimidine and fused pyrimidine derivatives, such as this compound, are of significant interest in drug discovery due to their resemblance to natural nucleotide bases and their ability to interact with biological targets . Recent scientific literature highlights related pyrido[4,3-d]pyrimidine compounds being explored in structure-based drug design programs, particularly in the development of inhibitors for challenging targets like KRAS-G12D . This suggests its potential application as a valuable building block or intermediate in the synthesis of novel bioactive molecules for pharmaceutical research and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-21-11-2-3-13(16)12(6-11)15(20)19-5-4-14-10(8-19)7-17-9-18-14/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZIKBXOROAYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be achieved through a multi-step process involving the formation of the pyrido-pyrimidine core followed by functionalization with the bromo and methoxy groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methoxyphenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Compound A : 6-(2,4,6-Trimethylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (BK45280, CAS 1797868-45-1)

  • Structure : Substituted with a 2,4,6-trimethylbenzoyl group.
  • Molecular Formula : C₁₇H₁₉N₃O
  • Molecular Weight : 281.35 g/mol
  • Key Features : The trimethylbenzoyl group increases lipophilicity (higher logP) compared to the bromo-methoxy derivative. Methyl groups may enhance metabolic stability but reduce polar interactions.
  • Applications : Used as a building block in kinase inhibitor optimization .

Compound B : 6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1093759-86-4)

  • Structure : Contains a benzyl group at position 6, a chloro substituent at position 2, and a trifluoromethyl group at position 3.
  • Molecular Formula : C₁₅H₁₃ClF₃N₃
  • Molecular Weight : 327.73 g/mol
  • Key Features : The trifluoromethyl group enhances electronegativity and resistance to oxidative metabolism. The chloro substituent increases electrophilicity, favoring covalent binding to cysteine residues in enzymes .

Compound C : 4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1258652-32-2)

  • Structure : Ethoxy group at position 4.
  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 179.22 g/mol
  • Key Features : The ethoxy group improves solubility in polar solvents compared to halogenated derivatives. Reduced steric bulk may enhance bioavailability .

Compound D : 1-{5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-2-yl}piperidine

  • Structure : Piperidine substitution at position 2.
  • Molecular Formula : C₁₁H₁₆N₄
  • Molecular Weight : 204.27 g/mol (estimated)

Physicochemical and Pharmacological Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~393.25 g/mol (est.) 281.35 g/mol 327.73 g/mol 179.22 g/mol
logP (XLogP3) ~3.8 (est.) 3.5 (predicted) 3.5 1.2 (predicted)
Key Substituents 2-Bromo-5-methoxybenzoyl 2,4,6-Trimethylbenzoyl Benzyl, Cl, CF₃ Ethoxy
Solubility Moderate (DMSO) Low (lipophilic) Low (lipophilic) High (polar solvents)
Biological Activity Kinase inhibition (hypothesized) Kinase inhibitor scaffold Covalent enzyme inhibition Solubility-driven applications

Research Findings

  • Electronic Effects : The bromine atom in the target compound increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to methyl or ethoxy groups .
  • Binding Affinity : The methoxy group in the target compound may form hydrogen bonds with kinase ATP-binding pockets, similar to morpholine-substituted derivatives in .
  • Metabolic Stability: Halogenated derivatives (e.g., Compound B) exhibit longer half-lives than non-halogenated analogues due to reduced oxidative metabolism .

Biological Activity

6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H11BrN4O
  • Molecular Weight : 333.17 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple aromatic precursors. The introduction of the bromo and methoxy groups is critical for enhancing the compound's biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
  • IC50 Values : In vitro studies report IC50 values ranging from 1.96 μM to 19.51 μM against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Efficacy : At concentrations of 200 μg/mL to 800 μg/mL, compounds derived from similar structures showed no bacterial growth against Staphylococcus aureus and Escherichia coli .
  • Comparison with Standards : The synthesized compounds exhibited enhanced activity compared to standard antibiotics like Metronidazole.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on cancer cell lines. The findings highlighted that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 Value (μM)
MCF-72.74
HepG24.92
A5491.96

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity:

Concentration (μg/mL)S. aureus Growth InhibitionE. coli Growth Inhibition
200ModerateModerate
400SignificantSignificant
800No growthNo growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(2-bromo-5-methoxybenzoyl)-pyrido[4,3-d]pyrimidine derivatives?

  • Methodology : Multi-step synthesis typically involves:

Core formation : Cyclization of pyrimidine precursors (e.g., via Buchwald-Hartwig coupling or nucleophilic substitution) .

Functionalization : Introducing the 2-bromo-5-methoxybenzoyl group through Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on halogen reactivity .

Purification : Column chromatography or recrystallization to achieve >95% purity .

  • Key parameters : Reaction temperature (0–100°C), solvent choice (DMF, dichloromethane), and catalyst systems (e.g., Pd for cross-coupling) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity (e.g., benzoyl group at C6) .
  • X-ray crystallography : Resolves fused-ring conformation and torsion angles (e.g., dihedral angle between pyrimidine and benzoyl groups) .
  • Mass spectrometry : HRMS verifies molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. What are the critical physicochemical properties influencing its reactivity?

  • Key properties :

PropertyValue/DescriptionEvidence Source
SolubilityLow in H2_2O; soluble in DMSO, DMF
Thermal stabilityDecomposition >200°C (TGA/DSC)
Electronic propertiesHOMO-LUMO gap (~3.9–4.1 eV via DFT)

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

  • Approach :

  • DFT calculations : Predict reaction pathways (e.g., transition states for acylation) and electronic effects of substituents (bromo vs. methoxy) .
  • Molecular docking : Screen binding affinity with biological targets (e.g., kinases) to guide synthetic modifications .
    • Case study : Adjusting solvent polarity (ε) in DFT simulations improved yield by 15% in analogous pyrido-pyrimidines .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Analysis framework :

Assay standardization : Compare IC50_{50} values under identical conditions (e.g., kinase inhibition assays at pH 7.4 vs. 6.8) .

Metabolite profiling : LC-MS identifies degradation products that may confound activity readings .

Structural analogs : Test derivatives (e.g., replacing Br with Cl) to isolate substituent-specific effects .

Q. How do steric and electronic effects of the 2-bromo-5-methoxy group impact regioselectivity in further derivatization?

  • Mechanistic insights :

  • Steric hindrance : The bromine atom at C2 directs electrophilic substitution to C4/C5 of the benzoyl group .
  • Electronic effects : Methoxy’s electron-donating nature enhances para-position reactivity in cross-coupling reactions .
    • Experimental validation : Competitive reactions with iodine vs. bromine analogs show 20% higher para-selectivity in methoxy-containing derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.